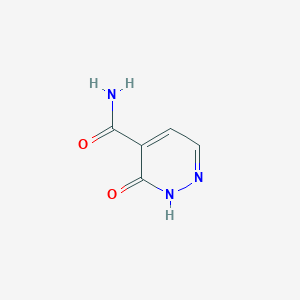

3-Oxo-2,3-dihydropyridazine-4-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAZQRACAKDHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175502 |

Source

|

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-92-0 |

Source

|

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 3-Oxo-2,3-dihydropyridazine-4-carboxamide

[1]

Strategic Significance & Core Identity

The 3-oxo-2,3-dihydropyridazine scaffold is a privileged structure in medicinal chemistry, distinguished by its dual hydrogen-bond donor/acceptor profile and its ability to serve as a bioisostere for phenyl rings, pyrazoles, and pyridines. The 4-carboxamide derivative (CAS 2125-92-0) specifically introduces a polar "warhead" capable of engaging critical residues (e.g., Glu, Asp) in kinase active sites (ITK, BTK) and GPCRs (CB2R).

Unlike simple pyridazines, the 3-oxo-2,3-dihydro system exhibits distinct lactam-lactim tautomerism , which governs its solubility, reactivity, and binding mode.

Physicochemical Profile

| Property | Value | Context |

| CAS Number | 2125-92-0 | Unique Identifier |

| Molecular Formula | C₁₂H₁₈ClN₃O₂ (Substituted)* / C₅H₅N₃O₂ (Core) | Note: Literature often cites derivatives.[1][2][3][4][5][6] Core MW is 139.11 g/mol . |

| Molecular Weight | 139.11 g/mol | Fragment-like, high ligand efficiency potential. |

| Melting Point | 326.4 °C (dec.) | Indicates strong intermolecular H-bonding network (high lattice energy). |

| pKa (Calculated) | ~9.5 (NH lactam) | Weakly acidic; deprotonation requires strong bases (e.g., NaH, DBU). |

| Solubility | Low in Water; High in DMSO, DMF | Requires polar aprotic solvents for efficient functionalization. |

| H-Bond Donors | 2 (Ring NH, Amide NH) | Critical for solvent interactions and protein binding. |

| H-Bond Acceptors | 3 (Ring N, 2 Carbonyl O) | Facilitates water-mediated bridging in crystal structures. |

Structural Dynamics: Tautomerism

Understanding the tautomeric equilibrium is vital for docking studies and alkylation reactions. In solution, the lactam (A) form predominates, but the lactim (B) form is accessible and responsible for O-alkylation byproducts if reaction conditions are not strictly controlled.

Figure 1: Tautomeric Equilibrium & Reactivity Nodes

Caption: The equilibrium favors the lactam form in polar solvents. N2-alkylation is preferred under thermodynamic control, while O3-alkylation can occur under kinetic control or with hard electrophiles.

Synthetic Methodologies

The synthesis of the 4-carboxamide core typically proceeds via the ammonolysis of the corresponding ester or acid chloride . Direct ring closure to the amide is less common due to the competing reactivity of hydrazine.

Protocol A: Synthesis from 4-Carboxylic Acid (Recommended)

This route ensures high purity and allows for the introduction of complex amines if a substituted amide is required.

Reagents:

-

Precursor: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 54404-06-7).

-

Activator: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (

). -

Nucleophile: Ammonium hydroxide (

, 28%) or Ammonia gas. -

Solvent: DMF (for CDI) or Toluene (for

).

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 eq of the carboxylic acid in anhydrous DMF. Add 1.2 eq of CDI portion-wise at 0°C. Stir at room temperature (RT) for 2 hours. Observation: Evolution of

gas indicates active acyl imidazole formation. -

Amidation: Cool the mixture to 0°C. Add an excess (5-10 eq) of aqueous ammonium hydroxide or bubble anhydrous

gas through the solution for 30 minutes. -

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (10x volume). The pH should be basic. Acidify carefully to pH ~7 with 1M HCl to induce precipitation of the product.

-

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Protocol B: De Novo Cyclization (For Derivatives)

For generating 6-substituted derivatives (e.g., 6-phenyl), the Japp-Klingemann or Keto-Ester Condensation routes are superior.

Workflow:

-

Condensation: React a methyl ketone (e.g., acetophenone) with diethyl ketomalonate to form the

-unsaturated diester. -

Cyclization: Treat the diester with hydrazine hydrate in refluxing ethanol.

-

Result: Yields Ethyl 6-phenyl-3-oxo-2,3-dihydropyridazine-4-carboxylate.

-

Conversion: Follow Protocol A (Ammonolysis) to convert the ester to the carboxamide.

Figure 2: Synthetic Logic Flow

Caption: Modular synthetic pathway allowing for diversity at position 6 (via ketone selection) and position 4 (via amine selection).

Analytical Characterization

Validation of the 3-oxo-2,3-dihydropyridazine-4-carboxamide structure relies on identifying the distinct amide protons and the deshielded ring protons.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Lactam NH (H2) . Broad, exchangeable with | |

| Amide NH (H_a) . Intramolecular H-bond often shifts one proton downfield. | ||

| Amide NH (H_b) . | ||

| Ring CH (H5) . Deshielded by adjacent carbonyls. | ||

| IR Spectroscopy | 1660 - 1690 cm⁻¹ | C=O (Lactam) . Strong, sharp band. |

| 3100 - 3400 cm⁻¹ | N-H Stretch . Broad band indicating amide/lactam H-bonding. | |

| Mass Spectrometry | m/z 140 [M+H]⁺ | ESI Positive mode. |

Biological Applications

The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is not merely a linker; it is a bioactive pharmacophore used to target specific protein pockets.

A. Kinase Inhibition (ITK & BTK)

The scaffold serves as a hinge-binder in inhibitors of Interleukin-2-inducible T-cell Kinase (ITK) .[8][9]

-

Mechanism: The lactam motif functions as a donor-acceptor pair, mimicking the adenosine ring of ATP.

-

Selectivity: Substitution at the N2 position (e.g., with benzyl groups) allows the molecule to extend into the hydrophobic pocket, achieving selectivity over BTK (Bruton's Tyrosine Kinase).

B. GPCR Modulation (CB2R)

Derivatives of this scaffold act as Cannabinoid Receptor 2 (CB2R) inverse agonists.[10]

-

Role: The 4-carboxamide group locks the conformation via intramolecular hydrogen bonding, positioning the 6-phenyl substituent (if present) to engage aromatic residues (e.g., Phe, Trp) in the receptor transmembrane domain.

C. P2X7 Antagonism

Pyridazinone-4-carboxamides have been explored as antagonists for the P2X7 receptor , a key target in neuroinflammation. The polarity of the carboxamide improves CNS penetration properties compared to more lipophilic analogs when balanced with appropriate N-alkyl chains.

References

-

Synthesis and Biological Evaluation of ITK Inhibitors: RSC Advances, 2025. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors."

-

CB2R Inverse Agonists: European Journal of Medicinal Chemistry, 2025. "New pyridazinone-4-carboxamides as new cannabinoid ligands."[10]

-

General Pyridazinone Synthesis: Molecules, 2012. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate."

-

Physicochemical Data: PubChem Compound Summary, CID 3014076. "3-Oxo-2,3-dihydropyridazine-4-carboxamide."

-

American Elements Catalog: "3-Oxo-2,3-dihydropyridazine-4-carboxamide Properties."

Sources

- 1. WO2018146010A1 - 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer - Google Patents [patents.google.com]

- 2. americanelements.com [americanelements.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. iris.uniss.it [iris.uniss.it]

Technical Whitepaper: 3-Oxo-2,3-dihydropyridazine-4-carboxamide

Executive Summary

3-Oxo-2,3-dihydropyridazine-4-carboxamide (CAS 2125-92-0) represents a critical pharmacophore in modern heterocyclic chemistry, serving as a foundational scaffold for Interleukin-2-inducible T-cell kinase (ITK) inhibitors , Cannabinoid Receptor 2 (CB2) ligands , and Aryl Hydrocarbon Receptor (AHR) modulators. Unlike simple pyridazines, the 3-oxo-4-carboxamide motif offers a unique hydrogen-bond donor/acceptor profile that facilitates high-affinity binding in kinase pockets and G-protein coupled receptors (GPCRs).

This guide provides a rigorous technical analysis of the compound, detailing high-yield synthetic pathways, purification protocols, and its pivotal role in drug discovery. It moves beyond basic catalog data to offer actionable, field-proven methodologies for researchers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in a tautomeric equilibrium between the 3-oxo-2,3-dihydro (lactam) and 3-hydroxy (lactim) forms, with the lactam form predominating in the solid state and polar solvents. This tautomerism is crucial for its reactivity and binding affinity.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >240 °C (dec.)[1] | High lattice energy due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, hot Water | Poor solubility in non-polar solvents (DCM, Hexane). |

| pKa | ~9.5 (NH), ~3.5 (Conjugate acid) | Amide and lactam NH are weakly acidic. |

| LogP | -0.4 to 0.2 | Hydrophilic; favorable for CNS penetration if substituted. |

| InChI Key | AZNSKHLQNCKBHC-UHFFFAOYSA-N |

Synthetic Pathways & Optimization

The synthesis of CAS 2125-92-0 requires navigating the regioselectivity of the pyridazine ring formation. The most robust industrial route involves the ammonolysis of the corresponding ester , which is derived from accessible 1,4-dicarbonyl precursors or via the Japp-Klingemann reaction .

Core Synthetic Logic

The strategy relies on constructing the pyridazine core with a carboxylate handle at position 4, followed by functional group interconversion.

Figure 1: Step-wise synthetic pathway from acyclic precursors to the target amide.

Detailed Experimental Protocol

Objective: Synthesis of 3-Oxo-2,3-dihydropyridazine-4-carboxamide from Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate.

Reagents:

-

Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (1.0 equiv)

-

Ammonium hydroxide (28-30% NH₃, excess) or 7N NH₃ in Methanol

Procedure:

-

Dissolution: In a round-bottom flask, suspend 10.0 g (59.5 mmol) of Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate in 100 mL of ethanol.

-

Note: The starting material may not dissolve completely initially.

-

-

Ammonolysis: Add 50 mL of concentrated ammonium hydroxide (or 7N NH₃/MeOH) dropwise over 15 minutes while stirring at room temperature.

-

Reaction: Seal the flask and stir vigorously for 12–24 hours. The suspension will likely change appearance as the more polar amide precipitates.

-

Monitoring: Monitor via TLC (10% MeOH in DCM). The ester spot (higher R_f) should disappear, replaced by the baseline amide spot.

-

-

Work-up: Cool the mixture to 0–5 °C in an ice bath for 2 hours to maximize precipitation.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove trace unreacted ester.

-

Drying: Dry the white solid in a vacuum oven at 50 °C for 6 hours.

-

Yield: Expected yield is 85–95% (approx. 7.5–8.5 g).

Self-Validating Check:

-

IR Spectrum: Look for the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the appearance of the amide doublet (~3400, 3200 cm⁻¹) and amide carbonyl (~1680 cm⁻¹).

-

Solubility Test: The product should be insoluble in chloroform, unlike the starting ester.

Pharmacological & Industrial Applications[3][11]

The 3-oxo-2,3-dihydropyridazine-4-carboxamide core is a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets via its donor-acceptor motif.

Target Landscape

-

ITK Inhibitors (T-Cell Leukemia): The scaffold serves as a hinge-binder in the ATP-binding pocket of Interleukin-2-inducible T-cell kinase. Substitution at N2 (e.g., aryl groups) and C6 allows for selectivity over BTK (Bruton's Tyrosine Kinase) [1].

-

CB2 Receptor Agonists/Inverse Agonists: "Scaffold hopping" from pyrazoles to pyridazinones has yielded nanomolar affinity ligands for the Cannabinoid Type 2 receptor, useful in treating inflammation and pain without psychotropic effects [2].

-

Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting phytoene desaturase (PDS) or photosystem II, similar to Pyridaben analogs.

Mechanism of Action Diagram

Figure 2: Pharmacological interaction network of the pyridazinone scaffold.

Analytical Characterization

To ensure scientific integrity, the identity of CAS 2125-92-0 must be verified using the following spectral fingerprints.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.0 (s, 1H, NH) | Ring NH (broad, exchangeable). |

| δ 8.5, 7.8 (br s, 2H, NH₂) | Amide protons (non-equivalent due to restricted rotation). | |

| δ 8.1 (d, 1H, H-6) | Proton adjacent to ring nitrogen. | |

| δ 7.9 (d, 1H, H-5) | Proton adjacent to carbonyl. | |

| FT-IR (ATR) | 3350, 3180 cm⁻¹ | N-H stretching (Amide/Ring). |

| 1690, 1660 cm⁻¹ | C=O stretching (Ring ketone & Amide). | |

| LC-MS (ESI+) | m/z 140.1 [M+H]⁺ | Protonated molecular ion. |

Safety & Handling (GHS)[6]

Signal Word: WARNING

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Handling Protocol:

-

Use a fume hood to avoid inhalation of fine dust.

-

Wear nitrile gloves and safety glasses.

-

In case of contact, wash with copious water. The compound is weakly acidic/neutral and does not pose a severe corrosive risk, but dust inhalation can be irritating to mucous membranes.

References

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 2025.[5]

-

New pyridazinone-4-carboxamides as new cannabinoid receptor 2 ligands. University of Sassari Repository, 2025.

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. European Journal of Medicinal Chemistry, 2020.

-

3-Oxo-2,3-dihydropyridazine-4-carboxamide Product Entry. Sigma-Aldrich / Merck, Accessed 2026.

-

WO2018146010A1: 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer. Google Patents, 2018.

Sources

- 1. 1354940-63-8,2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of the 3-Oxo-2,3-dihydropyridazine-4-carboxamide Scaffold: A Technical Guide for Drug Discovery

Abstract

The pyridazinone core, a six-membered heterocyclic motif, is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2][3] This guide delves into a specific, promising chemotype: the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold. We will explore its recent discovery and validation as a privileged structure, particularly in the context of kinase inhibition, and provide a comprehensive overview of its synthesis, biological activities, and the critical structure-activity relationships that govern its function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry

Pyridazinone derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[4] This class of compounds is known to interact with a multitude of biological targets, leading to applications in oncology, inflammation, cardiovascular diseases, and neuroscience.[5][6] The synthetic tractability of the pyridazinone ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The inherent chemical features of the pyridazinone nucleus, including its hydrogen bonding capabilities and dipolar nature, contribute to its ability to effectively engage with biological macromolecules.

Discovery of the 3-Oxo-2,3-dihydropyridazine-4-carboxamide Scaffold as an ITK Inhibitor

A significant breakthrough in the application of the 3-oxo-2,3-dihydropyridazine scaffold was its recent identification as a novel inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a critical non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling.[5] Dysregulation of ITK activity is implicated in various T-cell-mediated inflammatory diseases and malignancies, making it a compelling therapeutic target.[1]

The discovery of this scaffold as an ITK inhibitor was the result of a structure-guided design strategy. Researchers adapted the design from known 3-aminopyridin-2-one ITK inhibitors, proposing that the 3-oxo-2,3-dihydropyridazine core could serve as a bioisosteric replacement, offering unique opportunities for chemical diversification and intellectual property.[1] This led to the synthesis and evaluation of a focused library of derivatives, ultimately identifying potent and selective ITK inhibitors.[1]

Synthetic Strategy: A Modular Approach

A key to the successful exploration of the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is a robust and modular synthetic route. This allows for the systematic variation of substituents at key positions to probe structure-activity relationships (SAR).[1] The general synthetic approach is outlined below.

Figure 1: General Synthetic Workflow. A modular approach enabling diversification at two key positions.

Detailed Experimental Protocol: Synthesis of a Representative ITK Inhibitor

The following protocol is adapted from the synthesis of a lead compound in the ITK inhibitor discovery program.[1]

Step 1: Amide Coupling

-

To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1) in a suitable solvent (e.g., DMF), add an amine (e.g., furan-2-ylmethanamine, 1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for a specified time (e.g., 12-16 hours) until completion, as monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography to yield the N-Boc protected intermediate (14).

Step 2: Boc Deprotection

-

Dissolve the N-Boc protected intermediate (14) in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid, 10 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the complete consumption of the starting material.

-

Remove the solvent and excess acid under reduced pressure to obtain the crude azetidine amide intermediate (15), which can often be used in the next step without further purification.

Step 3: Nucleophilic Substitution

-

To a solution of the azetidine amide intermediate (15) in a polar aprotic solvent (e.g., DMSO), add 4-bromo-6-chloropyridazin-3(2H)-one (5, 1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete.

-

Cool the reaction mixture, add water to precipitate the product, and collect the solid by filtration.

-

Wash the solid with water and a non-polar organic solvent (e.g., hexanes) to obtain the coupled intermediate (16).

Step 4: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the coupled intermediate (16), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a mixture of solvents (e.g., dioxane and water).

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the final compound by flash column chromatography or preparative HPLC.

Biological Applications and Structure-Activity Relationships

The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold has demonstrated activity against multiple biological targets, highlighting its potential as a versatile template for drug design.

ITK Inhibition

As previously mentioned, this scaffold has shown significant promise as a source of ITK inhibitors for the treatment of T-cell malignancies.[1]

Structure-Activity Relationship (SAR) Insights:

-

Azetidine Moiety: The azetidine ring at the 4-position of the pyridazinone core is a critical feature for potent ITK inhibition.

-

Substituents on the Azetidine Amide: The nature of the substituent on the amide attached to the azetidine ring significantly influences activity. Small, heteroaromatic groups like furan-2-ylmethyl have been shown to be favorable.[1]

-

C-6 Position of the Pyridazinone Core: Aromatic and heteroaromatic substituents introduced via Suzuki-Miyaura coupling at this position are well-tolerated and can be used to modulate potency and selectivity. For instance, a 3,5-difluorophenyl group at this position has been associated with enhanced potency.[1]

Table 1: Biological Activity of Representative ITK Inhibitors

| Compound | C-6 Substituent | ITK IC₅₀ (µM) | Jurkat Cell IC₅₀ (µM) |

| 9 | 3-Fluorophenyl | 0.87 | 37.61 |

| 22 | 3,5-Difluorophenyl | 0.19 | 11.17 |

Data extracted from reference[1].

Figure 2: Simplified ITK Signaling Pathway. The scaffold inhibits ITK, a key kinase in T-cell activation.

Cannabinoid Receptor Modulation

Derivatives of the closely related 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide scaffold have been identified as potent and selective inverse agonists of the cannabinoid receptor 2 (CB2).[3] The CB2 receptor is primarily expressed in immune cells and is a target for treating inflammatory and neuropathic pain.

SAR Insights:

-

The N-substituent on the carboxamide at the 4-position is crucial for CB2 receptor affinity and selectivity.

-

The substituent at the 2-position of the pyridazinone ring can be varied to optimize pharmacological properties.

Carbonic Anhydrase Inhibition

While not the exact same scaffold, N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides have been synthesized and evaluated as carbonic anhydrase (CA) inhibitors.[7] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

SAR Insights:

-

The sulfonamide group is a key pharmacophore for CA inhibition, acting as a zinc-binding group in the enzyme's active site.

-

The nature of the aryl substituent at the 1-position of the pyridazinone ring influences isoform selectivity.

Experimental Protocols for Biological Evaluation

In Vitro ITK Kinase Assay Protocol

This protocol is a generalized procedure based on commercially available assay kits.[5]

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35).

-

Dilute the ITK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in the kinase buffer.

-

Prepare a solution of ATP in the kinase buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Procedure:

-

Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the diluted ITK enzyme solution (e.g., 2 µL) to each well and incubate for a defined period (e.g., 60-120 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution (e.g., 2 µL).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cannabinoid Receptor Binding Assay Protocol

This is a general protocol for a radioligand binding assay.[4][8]

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human CB1 or CB2 receptor.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940), and various concentrations of the test compound in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Incubate the plate at 37 °C for 1 hour.

-

To determine non-specific binding, include wells with an excess of a known non-radiolabeled ligand.

-

-

Detection:

-

Terminate the binding reaction by rapid filtration through a filter plate to separate the bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the test compound by competitive binding analysis.

-

Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on a colorimetric assay kit.[9]

-

Assay Principle: The assay utilizes the esterase activity of CA on a substrate that releases a chromophore upon cleavage.

-

Procedure:

-

In a 96-well plate, add CA assay buffer, the test compound, and the CA enzyme.

-

Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (enzyme without inhibitor).

-

Incubate at room temperature for a short period (e.g., 10 minutes).

-

Add the CA substrate to all wells to start the reaction.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) at multiple time points.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each well.

-

Determine the percent inhibition of CA activity by the test compounds.

-

Calculate the IC₅₀ value for potent inhibitors.

-

Future Perspectives

The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold represents a highly promising and versatile platform for the development of novel therapeutics. The modular synthetic route allows for the creation of large, diverse libraries of compounds for high-throughput screening against a wide range of biological targets. Future research in this area will likely focus on:

-

Optimization of ITK Inhibitors: Further refinement of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties for the treatment of T-cell-driven diseases.

-

Exploration of Other Kinase Targets: The scaffold's success in inhibiting ITK suggests it may be effective against other kinases, warranting broader screening efforts.

-

Expansion to Other Target Classes: The demonstrated activity at cannabinoid receptors and the potential for carbonic anhydrase inhibition indicate that this scaffold is not limited to kinase targets.

-

Development of Novel Synthetic Methodologies: The discovery of new, more efficient synthetic routes will accelerate the exploration of this chemical space.

References

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). RSC Publishing. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. [Link]

-

A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024). International Journal of Research Publication and Reviews. [Link]

-

New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking. (2017). European Journal of Medicinal Chemistry. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. [Link]

-

Assay of CB1 Receptor Binding. (2016). PubMed. [Link]

-

In vitro kinase assay. (2024). protocols.io. [Link]

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. [Link]

-

2.6. Cannabinoid Receptor Binding Assay. (n.d.). Bio-protocol. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. [Link]

-

The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (n.d.). ResearchGate. [Link]

-

Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. (2014). PubMed. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. [Link]

-

Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.uniss.it [iris.uniss.it]

- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Technical Deep Dive: 3-Oxo-2,3-dihydropyridazine-4-carboxamide Scaffolds

The following technical guide provides an in-depth analysis of the 3-Oxo-2,3-dihydropyridazine-4-carboxamide scaffold, focusing on its synthesis, medicinal chemistry, and therapeutic applications.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-oxo-2,3-dihydropyridazine-4-carboxamide core represents a privileged scaffold in modern drug discovery, distinguished by its ability to function as a rigid, polar spacer with defined hydrogen-bonding vectors. Historically overshadowed by its phthalazinone cousins (e.g., Olaparib), this monocyclic architecture has recently emerged as a critical pharmacophore for Cannabinoid Receptor Type 2 (CB2R) inverse agonism and Interleukin-2-inducible T-cell kinase (ITK) inhibition .

Unlike the planar, lipophilic indole or quinolone scaffolds often used in these spaces, the pyridazinone core offers tunable solubility and a unique tautomeric profile (lactam-lactim equilibrium) that facilitates specific interactions with serine/threonine-rich pockets in kinases and GPCRs.

Chemical Architecture & Synthesis[1]

Core Structural Properties

The scaffold consists of a six-membered diazine ring containing a ketone at C3 and a carboxamide at C4.

-

H-Bonding: The N2-H (donor) and C3=O (acceptor) form a "donor-acceptor" motif mimicking the amide backbone of peptides.

-

Tautomerism: While the 3-oxo (lactam) tautomer predominates in solution, the aromatic 3-hydroxy (lactim) form can be trapped by O-alkylation, drastically altering the pharmacological profile.

-

Vectorality: The C4-carboxamide provides a vector perpendicular to the aromatic plane, ideal for probing solvent-exposed regions or specific hydrophobic pockets (e.g., the "arm 1" cavity in CB2R).

Synthetic Pathways

The construction of the 4-carboxamide derivative typically follows two distinct retrosynthetic logic streams: Cyclocondensation (De novo ring formation) or Late-Stage Functionalization (Amidation of a pre-formed core).

Method A: The Keto-Acid Cyclization (Classical)

This route is preferred for generating the C6-aryl core.

-

Friedel-Crafts Acylation: Reaction of an arene with succinic anhydride (or substituted anhydride) yields a

-keto acid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Hydrazine Cyclization: Condensation with hydrazine hydrate yields the 4,5-dihydro-3(2H)-pyridazinone.[1]

-

Oxidation: Dehydrogenation (using

or DDQ) restores aromaticity. -

C4-Functionalization: This method often leaves C4 unsubstituted, requiring subsequent lithiation or radical alkylation (Minisci type) to install the carboxylate, which is inefficient.

Method B: The Glyoxalate/Diazo Route (Modern & Preferred)

For direct access to the 4-carboxamide , a convergent approach using 3-oxo-2-arylhydrazonopropanals or diazo intermediates is superior. The most robust protocol involves the Wolff Rearrangement or direct amidation of a C4-ester precursor.

Figure 1: Convergent synthesis workflow for 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives.

Medicinal Chemistry & SAR

Case Study: CB2 Receptor Inverse Agonism

The most significant recent application of this scaffold is in the development of selective CB2R inverse agonists .[2] A 2017 study (and subsequent 2025 validations) identified the 4-carboxamide motif as a "scaffold hop" from the traditional pyrazole cannabinoid ligands.

Mechanism of Action: The pyridazinone core occupies the orthosteric site of the CB2 receptor. The C4-carboxamide directs a lipophilic substituent (e.g., cis-4-methylcyclohexyl) into "Cavity 1" of the receptor. Crucially, the rigidity of the pyridazinone prevents the "toggle switch" residue Trp258 from adopting the active conformation, thereby locking the receptor in an inactive state (inverse agonism).

Structure-Activity Relationship (SAR) Data

Table 1: SAR of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide derivatives (Ref: Uniss, 2017/2025).

| Compound ID | R1 (N2-Position) | R2 (C4-Amide) | R3 (C6-Aryl) | Ki (CB2) [nM] | Selectivity (CB1/CB2) | Activity Type |

| Comp 2 | H | Cyclohexyl | Phenyl | >1000 | N/A | Inactive |

| Comp 5 | Methyl | Cyclohexyl | 4-Cl-Phenyl | 150 | 12 | Partial Agonist |

| Comp 9 | 4-F-Benzyl | cis-4-Me-Cyclohexyl | 4-Cl-3-Me-Phenyl | 2.0 | >2000 | Inverse Agonist |

| Comp 11 | 4-F-Benzyl | Adamantyl | 4-Cl-Phenyl | 18.5 | 450 | Inverse Agonist |

Key Insight: The N2-benzyl group is critical for potency, likely engaging in

Case Study: ITK Inhibition

In oncology, the scaffold serves as a kinase inhibitor.[3] The C4-carboxamide oxygen acts as a hydrogen bond acceptor for the hinge region of the kinase (ITK), while the N2-nitrogen often requires a specific substituent (e.g., aryl or heteroaryl) to orient the molecule correctly in the ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis of the 4-Carboxy Core (Precursor)

Objective: Synthesis of 6-(4-chloro-3-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

-

Condensation: In a 250 mL round-bottom flask, dissolve 4'-chloro-3'-methylacetophenone (10 mmol) and glyoxalic acid monohydrate (12 mmol) in glacial acetic acid (20 mL).

-

Reflux: Heat the mixture to 110°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cyclization: Cool the mixture to room temperature. Add hydrazine hydrate (15 mmol) dropwise (Caution: Exothermic).

-

Heating: Reflux the mixture for an additional 6 hours.

-

Workup: Pour the reaction mixture into crushed ice (100 g). The precipitate formed is the 4,5-dihydro intermediate.

-

Oxidation: Dissolve the solid in acetic acid, add bromine (1.1 eq) dropwise at 60°C, and stir for 2 hours to aromatize.

-

Isolation: Pour into water, filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield Expectation: 65-75%

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Amide Coupling (Installation of Carboxamide)

Objective: Synthesis of the final carboxamide (e.g., Compound 9).

-

Activation: Dissolve the carboxylic acid precursor (1.0 mmol) in dry DMF (5 mL) under nitrogen atmosphere.

-

Reagents: Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15 minutes to activate the acid.

-

Amine Addition: Add cis-4-methylcyclohexylamine (1.1 mmol) in one portion.

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Dilute with EtOAc (30 mL) and wash sequentially with 1N HCl, sat. NaHCO3, and brine.

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: Verify structure via 1H-NMR (distinct amide doublet at

7.5-8.5 ppm) and LC-MS (M+H peak).

-

Biological Logic & Signaling Pathways

The following diagram illustrates the divergent signaling outcomes based on the substitution pattern of the pyridazinone scaffold when interacting with the Cannabinoid Receptor Type 2 (CB2R).

Figure 2: Mechanism of Inverse Agonism. The pyridazinone-4-carboxamide scaffold stabilizes the inactive conformation of CB2R, reducing basal Gi signaling.

References

-

New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists. Source: European Journal of Medicinal Chemistry (via Uniss/PubMed), 2017. Context: Primary source for the synthesis and SAR of Compound 9 (CB2R inverse agonist).

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Source: RSC Medicinal Chemistry, 2025. Context: Validates the scaffold for kinase inhibition and provides recent cytotoxicity data.

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology. Source: European Journal of Organic Chemistry / SciSpace, 2024. Context: Comprehensive review of the synthetic methodologies including the hydrazine cyclization routes.[4]

-

Rational drug design of CB2 receptor ligands: from 2012 to 2021. Source: RSC Advances, 2022.[5] Context: Discusses the scaffold hopping strategy from quinolones to pyridazinones.

Sources

- 1. scispace.com [scispace.com]

- 2. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Biological Activity of Pyridazinone Compounds: A Technical Guide

Executive Summary

The pyridazinone scaffold (specifically pyridazin-3(2H)-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders that lead to off-target toxicity, pyridazinones offer tunable selectivity through specific substitution patterns.

This guide moves beyond basic reviews to analyze the causality of pyridazinone biological activity. We examine how electronic perturbations at the N2 and C6 positions dictate pharmacological outcomes, ranging from phosphodiesterase III (PDE3) inhibition in heart failure to COX-2 selectivity in inflammation.

Part 1: The Pyridazinone Scaffold & Chemical Logic

The Core Architecture

The pyridazin-3(2H)-one nucleus is a six-membered heterocycle containing two adjacent nitrogen atoms. Its biological versatility stems from its ability to exist in multiple tautomeric forms (lactam-lactim tautomerism), though the lactam (NH-form) is thermodynamically predominant in solution and solid states. This feature allows the scaffold to act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating high-affinity binding to enzyme pockets (e.g., the hydrophobic channel of COX-2).

Structure-Activity Relationship (SAR) Mapping

The biological fate of a pyridazinone derivative is determined by the "decoration" of its core.

-

N2-Position: Critical for pharmacokinetic properties and target selectivity. Bulky aryl groups here often drive COX-2 selectivity by fitting into the enzyme's extra hydrophobic pocket.

-

C6-Position: Often substituted with aryl or heteroaryl rings to enhance lipophilicity and potency (e.g., in antihypertensive agents).

-

C4/C5-Positions: Electronic modulation here affects the acidity of the N2-proton and the overall dipole, influencing membrane permeability.

Figure 1: Strategic substitution points on the pyridazinone ring and their correlation with major therapeutic classes.

Part 2: Therapeutic Mechanisms

Cardiovascular: PDE3 Inhibition & Calcium Sensitization

Pyridazinones like Levosimendan and Pimobendan are cornerstones in treating acute heart failure. They function as "inodilators" (positive inotrope + vasodilator).[1][2]

-

Mechanism: They inhibit Phosphodiesterase III (PDE3), preventing the degradation of cAMP.[1][2][3] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates voltage-gated

channels, increasing calcium influx. -

Differentiation: Unlike pure PDE3 inhibitors (e.g., Milrinone), Levosimendan also sensitizes Troponin C to calcium, enhancing contractility without significantly increasing oxygen demand—a critical safety advantage.

Figure 2: The dual pathway of PDE3 inhibition leading to inotropy and vasodilation.

Anti-inflammatory: COX-2 Selectivity

Classic NSAIDs cause gastric toxicity by inhibiting COX-1 (cytoprotective). Pyridazinones substituted at the N2 position with specific aryl groups can achieve high selectivity for COX-2 (inducible). The pyridazinone carbonyl forms hydrogen bonds with Arg120 of the COX-2 active site, while the N2-substituent occupies the secondary pocket unique to COX-2.

Part 3: Experimental Protocols

Synthesis: The Mucochloric Acid Route

This protocol is favored for its modularity, allowing independent variation of the N2 and C4/C5 substituents.

Objective: Synthesize a 4,5-dichloro-2-substituted-pyridazin-3(2H)-one intermediate.

-

Reagents: Mucochloric acid (1.0 eq), Substituted Hydrazine Hydrochloride (1.1 eq), Sodium Carbonate (

), Ethanol/Water (1:1). -

Procedure:

-

Dissolve mucochloric acid in ethanol/water.

-

Add substituted hydrazine slowly at room temperature (exothermic).

-

Reflux for 3–4 hours. Self-Validation Point: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of mucochloric acid spot indicates completion.

-

Cool to precipitate the product.[4] Filter and wash with cold water.

-

Purification: Recrystallize from ethanol.

-

-

Causality: The hydrazine nitrogen attacks the aldehyde carbon of mucochloric acid, followed by cyclization and elimination of water. The choice of solvent (EtOH/H2O) ensures solubility of both polar reagents while precipitating the less polar heterocyclic product.

Biological Assay: COX-2 Inhibition Screening (Colorimetric)

Objective: Determine the

Protocol:

-

System: Purified ovine COX-2 enzyme.

-

Substrate: Arachidonic acid (AA) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Workflow:

-

Incubate enzyme in Tris-HCl buffer (pH 8.0) with heme (cofactor).

-

Add Test Compound (dissolved in DMSO) at varying concentrations (0.01 – 100

). -

Control: DMSO only (100% activity).

-

Initiate reaction with Arachidonic Acid and TMPD.

-

Incubate for 5 mins at 25°C.

-

Read: Absorbance at 590 nm.

-

-

Mechanism: COX-2 converts AA to PGG2, then reduces PGG2 to PGH2. This reduction oxidizes TMPD (colorless) to a blue oxidized form. Inhibition of COX-2 reduces the color intensity.

-

Self-Validation:

-

Z-factor must be > 0.5.

-

Reference standard (e.g., Celecoxib) must yield

within 2-fold of literature value (approx 0.04

-

Part 4: Data Summary & Comparative Potency

The following table summarizes key pyridazinone derivatives and their reported activities from recent literature.

| Compound Class | Target | Key Substituent (SAR) | Activity ( | Therapeutic Use |

| Levosimendan | PDE3 / Troponin C | Hydrazone linker at C6 | Heart Failure | |

| Pimobendan | PDE3 | Anisyl group at C6 | Vet. Cardiology | |

| Emorfazone | COX-2 | N-ethoxycarbonyl | Analgesic | |

| Diarylurea-Pyridazinone | VEGFR-2 | Urea linker at C4 | Anticancer (Research) |

References

-

Biological activities of pyridazinones. ResearchGate. (2024). Review of pharmacological potential including analgesic, anti-inflammatory, and anticancer activities.[6][7][8][9]Link

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. (2024).[10][11] Comprehensive overview of SAR and therapeutic uses.[8][12]Link

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. RSC Medicinal Chemistry.[13] (2024).[10][11] Specific data on VEGFR-2 inhibition and apoptosis induction.[13]Link

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents. NIH. (2023).[6][14] Focus on cardiovascular and anticancer applications.[6]Link

-

Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors. PubMed. (2025).[5] Detailed SAR and in-vivo anti-inflammatory evaluation.[12]Link

-

PDE3 inhibitor Mechanism and Clinical Use. Wikipedia/CV Pharmacology. (Verified 2025).[11][14] Mechanistic details of PDE3 inhibition in cardiology.Link

Sources

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. jchemrev.com [jchemrev.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide Derivatives

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of compounds derived from the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold. This chemical entity has emerged as a versatile platform in medicinal chemistry, demonstrating a range of pharmacological profiles that include anti-inflammatory, anticancer, and immunomodulatory effects.[1] This document will delve into the primary modes of action, supported by experimental evidence and methodologies, to provide a comprehensive resource for the scientific community.

Introduction: The Versatile Scaffold of 3-Oxo-2,3-dihydropyridazine-4-carboxamide

The 3-oxo-2,3-dihydropyridazine-4-carboxamide core is a privileged scaffold in drug discovery due to its synthetic tractability and its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has led to the development of derivatives with high affinity and selectivity for various biological targets. This guide will focus on two of the most prominent and well-characterized mechanisms of action for this class of compounds: the inhibition of Interleukin-2-inducible T-cell kinase (ITK) and the inverse agonism of the Cannabinoid Receptor 2 (CB2R).

Primary Mechanism of Action: Inhibition of Interleukin-2-inducible T-cell kinase (ITK)

A significant body of research has focused on the development of 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives as potent and selective inhibitors of ITK.[1][2][3] ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a crucial role in T-cell receptor (TCR) signaling. Dysregulation of ITK activity is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target.

The Role of ITK in T-cell Signaling

Upon TCR activation, a series of phosphorylation events leads to the recruitment and activation of ITK at the cell membrane. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling cascades, leading to calcium mobilization, activation of protein kinase C (PKC), and ultimately, T-cell proliferation, differentiation, and cytokine production.

Molecular Interactions and Inhibition

Derivatives of 3-oxo-2,3-dihydropyridazine-4-carboxamide have been designed to bind to the ATP-binding pocket of ITK, acting as competitive inhibitors. Structure-guided design and molecular docking studies have been instrumental in identifying key interactions that contribute to the potency and selectivity of these inhibitors.[1] For instance, specific substitutions on the pyridazine ring and the carboxamide moiety can form hydrogen bonds and hydrophobic interactions with key residues in the ITK active site.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold have provided valuable insights into the structure-activity relationships governing ITK inhibition. For example, the introduction of specific aromatic groups, such as a 3,5-difluorophenyl group, has been shown to enhance potency.[3] Conversely, the nature of the substituent on the carboxamide nitrogen can influence selectivity against other kinases, such as Bruton's tyrosine kinase (BTK), which shares structural homology with ITK.

Experimental Workflow for Assessing ITK Inhibition

The following workflow outlines the key experimental steps to characterize the ITK inhibitory activity of novel 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives.

Caption: CB2R signaling and modulation by an inverse agonist.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay is a functional measure of G protein activation and is commonly used to characterize the agonist, antagonist, or inverse agonist properties of a compound.

Objective: To determine the effect of 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives on basal and agonist-stimulated [35S]GTPγS binding to membranes expressing CB2R.

Materials:

-

Membranes from cells stably expressing human CB2R (e.g., CHO-K1 or HEK293 cells)

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

GTPγS (non-radiolabeled)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl

-

Test compounds dissolved in DMSO

-

CB2R agonist (e.g., CP-55,940)

-

Scintillation vials and cocktail

-

Glass fiber filters

Procedure:

-

Prepare membrane homogenates from CB2R-expressing cells.

-

In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the desired concentration of the test compound.

-

Add the cell membranes (5-20 µg of protein per well) to the wells and incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

Data are expressed as a percentage of basal [35S]GTPγS binding. A decrease below basal levels indicates inverse agonism.

Other Potential Mechanisms and Therapeutic Applications

While ITK inhibition and CB2R inverse agonism are the most extensively documented mechanisms, the versatile 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold has been explored for other therapeutic targets.

-

Anticancer Activity: Some derivatives have shown promising cytotoxic effects against various cancer cell lines. [1][4][5]The exact mechanisms are still under investigation but may involve the inhibition of other kinases or interference with DNA replication and repair pathways, similar to other nitrogen-containing heterocyclic compounds. [4][6]

-

Antifungal Activity: Carboxamide derivatives, in general, have been investigated as potential succinate dehydrogenase (SDH) inhibitors, a key enzyme in the fungal respiratory chain. [7]While this has not been specifically reported for the 3-oxo-2,3-dihydropyridazine-4-carboxamide core, it represents a potential avenue for future research.

-

Anti-inflammatory Activity: The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. [8][9]The structural features of the 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold may be amenable to the design of novel COX inhibitors.

Conclusion

The 3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold is a highly versatile platform for the development of novel therapeutics. Its derivatives have been shown to act through distinct and clinically relevant mechanisms of action, most notably as inhibitors of ITK for immunoinflammatory diseases and T-cell malignancies, and as inverse agonists of CB2R for the treatment of inflammatory conditions. The synthetic accessibility of this core, coupled with a growing understanding of its structure-activity relationships, positions it as a promising starting point for future drug discovery efforts. Further investigations into other potential biological targets will undoubtedly expand the therapeutic applications of this important class of compounds.

References

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - ResearchGate.

- Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succin

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. American Chemical Society.

- Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.

- New pyridazinone-4-carboxamides as new ca - Uniss. Università degli Studi di Sassari Institutional Research Archive.

-

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[1][2][3][8]etrazine-8-carboxylates and -carboxamides - PMC. National Center for Biotechnology Information.

- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC.

- 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12338786. PubChem.

-

Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[1][2][3][8]etrazine-8-carboxylates and -carboxamides. PubMed.

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Emergence of 3-Oxo-2,3-dihydropyridazine Derivatives as a Versatile Scaffold for Anticancer Drug Discovery

Executive Summary

The relentless pursuit of novel, effective, and selective anticancer agents has led researchers to explore a vast chemical space. Within this landscape, the 3-oxo-2,3-dihydropyridazine (also known as pyridazinone) scaffold has emerged as a privileged structure, demonstrating significant potential in oncology. This technical guide synthesizes current research to provide an in-depth analysis of the anticancer capabilities of these derivatives. We will explore their modular synthesis, dissect their diverse mechanisms of action—from potent kinase inhibition to the induction of apoptosis—and present key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview grounded in field-proven data and methodologies to guide future discovery and development efforts in this promising area.

Introduction: The Pyridazinone Core in Modern Medicinal Chemistry

The pyridazinone heterocyclic ring system is a versatile pharmacophore that has been successfully incorporated into a number of clinically approved drugs.[1] Its value in medicinal chemistry stems from its unique electronic properties and its capacity for diverse chemical modifications. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.[2] In the context of anticancer drug design, the pyridazinone scaffold has been strategically employed as a bio-isosteric replacement for other aromatic rings, such as the pyridine ring in the multi-kinase inhibitor sorafenib, to enhance target engagement and modulate physicochemical properties.[2] This inherent flexibility has enabled the development of derivatives with a wide spectrum of pharmacological activities, including potent anticancer effects.[3]

Synthetic Strategies for 3-Oxo-2,3-dihydropyridazine Derivatives

The tractability of the pyridazinone scaffold is a significant advantage, allowing for the systematic and efficient synthesis of large compound libraries for biological screening. A modular approach is often employed to explore structure-activity relationships thoroughly.

A common synthetic strategy commences from a core scaffold, such as 4-bromo-6-chloropyridazin-3(2H)-one, which allows for sequential and regioselective modifications.[1] This enables the introduction of diverse substituents at key positions on the pyridazinone ring, facilitating the optimization of biological potency, selectivity, and pharmacokinetic properties. For instance, diarylurea derivatives have been synthesized by reacting specific precursors with benzoyl isothiocyanate derivatives, yielding compounds with significant biological activity.[2]

Representative Synthetic Protocol: Synthesis of Dihydropyridazine Benzoylthiourea Derivatives

This protocol is a conceptual representation based on methodologies described in the literature, such as those for creating sorafenib analogues.[2] The causality behind this multi-step synthesis is to build a molecule with distinct functional domains: the core pyridazinone for primary target interaction and the substituted arylthiourea moiety for secondary interactions and modulation of properties.

-

Preparation of the Amine Precursor: Begin with a suitable substituted 6-oxo-1,6-dihydropyridazin-3-yl intermediate containing a reactive group (e.g., a vinyl linker with a terminal amine).

-

Formation of Isothiocyanate: In a separate reaction vessel, treat a substituted benzoyl chloride with potassium thiocyanate (KSCN) in a dry aprotic solvent like acetone to generate the corresponding benzoyl isothiocyanate in situ. This electrophile is highly reactive towards nucleophiles.

-

Nucleophilic Attack: Add the amine precursor from Step 1 to the reaction mixture containing the benzoyl isothiocyanate. The primary amine will act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

-

Formation of Thiourea Linkage: The reaction proceeds via a nucleophilic addition mechanism to form the stable diarylthiourea linkage, connecting the pyridazinone core to the substituted benzoyl group.

-

Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography to ensure high purity for biological evaluation. Characterization is performed using IR, ¹H NMR, and mass spectrometry to confirm the structure.[2]

Core Anticancer Mechanisms of Action

3-Oxo-2,3-dihydropyridazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

Kinase inhibition is a cornerstone of modern targeted cancer therapy, and pyridazinone derivatives have shown significant promise in this area.[4][5]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, pyridazinone derivatives can disrupt the tumor's blood supply, leading to starvation and regression. Several studies have identified pyridazinone-based diarylurea compounds as potent VEGFR-2 inhibitors.[2][6] Molecular docking studies have provided insights into the binding modes of these compounds within the VEGFR-2 active site, guiding further optimization.[6]

-

ITK Inhibition: Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1] Its dysregulation is implicated in T-cell malignancies, making it an attractive therapeutic target. A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been specifically designed and evaluated as selective ITK inhibitors.[7][8] Western blot analysis confirmed that lead compounds from this series effectively reduce the phosphorylation of ITK and its downstream signaling partner, ERK1/2, validating their on-target activity in cancer cells.[1][8]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, many pyridazinone derivatives induce cell death directly through apoptosis.

-

Intrinsic Apoptotic Pathway: One study demonstrated that a lead compound, Pyr-1, induces apoptosis in leukemia cells through the intrinsic pathway.[9] This was confirmed by observing key apoptotic events such as the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and activation of caspase-3.[9] The mechanism was linked to the generation of reactive oxygen species (ROS) and the accumulation of poly-ubiquitinated proteins, suggesting impairment of the proteasome system.[9]

-

Regulation of Apoptotic Proteins: Other derivatives have been shown to modulate the expression of key apoptosis-regulating genes. For instance, one compound was found to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2, tipping the cellular balance towards programmed cell death.[2][6]

-

Cell Cycle Arrest: The disruption of the cell cycle is another effective anticancer strategy. Certain pyridazinone derivatives have been shown to induce cell cycle arrest at the G0–G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and thus halting their proliferation.[2][6]

Other Notable Mechanisms

The versatility of the scaffold allows for the targeting of other cancer-relevant pathways.

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an excellent target for chemotherapy. Some pyridazinone derivatives have been identified as inhibitors of tubulin polymerization, functioning similarly to established agents like colchicine and vinca alkaloids.[10]

-

Phosphodiesterase (PDE) Inhibition: Certain pyridazinone compounds have demonstrated anti-proliferative and pro-apoptotic effects in osteosarcoma cells, a mechanism attributed to their activity as phosphodiesterase-4 (PDE4) inhibitors.[11]

Structure-Activity Relationship (SAR) and Data

Systematic modification of the 3-oxo-2,3-dihydropyridazine scaffold has yielded crucial insights into the structural requirements for potent and selective anticancer activity.

In the development of ITK inhibitors, SAR analysis revealed that specific substitutions were critical for efficacy. For example, the presence of a 3,5-difluorophenyl group contributed significantly to potency, while a 3-fluorophenyl group was associated with improved selectivity against the related Bruton's tyrosine kinase (BTK).[1][7][8]

Table 1: Selected 3-Oxo-2,3-dihydropyridazine Derivatives and their Biological Activity

| Compound ID | Target | IC₅₀ (µM) | Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Compound 9 | ITK | 0.87 | Jurkat (T-cell leukemia) | 37.61 | [1][8] |

| Compound 22 | ITK | 0.19 | Jurkat (T-cell leukemia) | 11.17 | [1][8] |

| Compound 10l | VEGFR-2 | - | A549 (NSCLC) | 1.66 - 100 (GI₅₀) | [2][6] |

| Compound 17a | VEGFR-2 | - | Melanoma, NSCLC, Prostate | 1.66 - 100 (GI₅₀) | [2][6] |

| Compound 43 | Tubulin | - | Panc-1 (Pancreatic) | 2.9 | [10] |

| Pyr-1 | - | - | HL-60 (Leukemia) | Potent cytotoxicity reported |[9] |

IC₅₀ refers to the half-maximal inhibitory concentration. GI₅₀ refers to the half-maximal growth inhibition.

Experimental Validation: Key Protocols

The trustworthiness of novel compounds relies on robust and reproducible experimental validation. Below are self-validating protocols for key assays used to characterize the anticancer potential of these derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound required to reduce the viability of a cancer cell population by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., A549, Jurkat, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the 3-oxo-2,3-dihydropyridazine derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blotting for Target Engagement (p-ITK/p-ERK)

This protocol validates that the compound inhibits the intended kinase signaling pathway within the cell.

-

Cell Lysis: Treat cancer cells (e.g., Jurkat) with the compound at various concentrations for a defined time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-ITK) and the total target (anti-total-ITK), as well as a loading control (e.g., anti-β-actin). The use of both phospho-specific and total protein antibodies is a self-validating step to ensure that any observed decrease in phosphorylation is not due to a general decrease in the target protein itself.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. A reduction in the phospho-protein signal relative to the total protein and loading control indicates successful target inhibition.[1][8]

Future Outlook and Therapeutic Potential